molecular formula C15H34OSi B14458103 3-[Decyl(dimethyl)silyl]propan-1-ol CAS No. 75395-78-7

3-[Decyl(dimethyl)silyl]propan-1-ol

Cat. No.: B14458103
CAS No.: 75395-78-7
M. Wt: 258.51 g/mol
InChI Key: QATUXQFZMCMCAF-UHFFFAOYSA-N
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Description

3-[Decyl(dimethyl)silyl]propan-1-ol is an organosilicon compound featuring a propan-1-ol backbone substituted with a decyl(dimethyl)silyl group.

Properties

IUPAC Name

3-[decyl(dimethyl)silyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34OSi/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUXQFZMCMCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607765
Record name 3-[Decyl(dimethyl)silyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75395-78-7
Record name 3-[Decyl(dimethyl)silyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Decyl(dimethyl)silyl]propan-1-ol typically involves the reaction of 3-chloropropanol with decyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the silicon atom of decyldimethylchlorosilane, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as platinum or palladium, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[Decyl(dimethyl)silyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a silane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is a silane derivative.

    Substitution: The major products are halides or amines, depending on the substituent introduced.

Scientific Research Applications

3-[Decyl(dimethyl)silyl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.

    Medicine: It is investigated for its potential use in drug delivery systems, where the silyl group can improve the solubility and bioavailability of therapeutic agents.

    Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 3-[Decyl(dimethyl)silyl]propan-1-ol involves the interaction of the silyl group with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the long alkyl chain provides hydrophobic properties, which can enhance the compound’s ability to interact with lipid membranes and other hydrophobic surfaces.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

3-(Diethylamino)-2,2-dimethyl-propan-1-ol (CAS 39067-45-3, –3): Contains a diethylamino group and dimethyl substituents.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol (IFRA Standard, ): Features a 3-tolyl (methylphenyl) group.

Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate (): A silyl-containing allenyl ester.

Table 1: Structural and Functional Group Comparison
Compound Key Functional Groups Molecular Weight (g/mol) Key Applications
3-[Decyl(dimethyl)silyl]propan-1-ol Decyl(dimethyl)silyl, primary alcohol ~286.6 (calculated) Hypothesized: surfactants, coatings
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino, dimethyl, primary alcohol 159.27 Intermediate, specialty chemicals
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl, dimethyl, primary alcohol ~178.3 (calculated) Fragrance ingredient
Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate Dimethyl(phenyl)silyl, allenyl ester ~250.4 (calculated) Organic synthesis

Physical and Chemical Properties

Table 2: Physical Property Comparison
Compound Boiling Point (°C) Density (g/cm³) Flash Point (°C) Form
This compound Not reported Not reported Not reported Likely liquid
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 226.6 0.875 73.9 Clear liquid
2,2-Dimethyl-3-(3-tolyl)propan-1-ol Not reported Not reported Not reported Likely liquid

Key Observations :

  • The diethylamino analog () has moderate volatility (boiling point 226.6°C) and a low flash point (73.9°C), indicating flammability risks. Its density (0.875 g/cm³) is typical for branched alcohols.
  • This compound is expected to have a higher molecular weight (~286.6 g/mol) and boiling point due to the long decyl chain. Its density may be lower than aromatic analogs but higher than purely aliphatic alcohols.

Reactivity and Stability

  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Reacts with strong oxidizers, producing hazardous decomposition products (e.g., NOx, CO) .
  • This compound: Organosilicon compounds generally exhibit hydrolytic stability but may degrade under acidic or basic conditions. The decyl chain enhances hydrophobicity, reducing water solubility compared to amino or hydroxyl analogs.

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